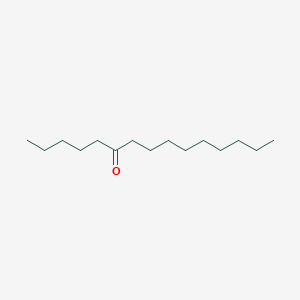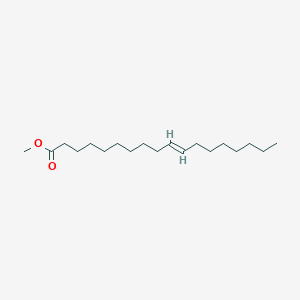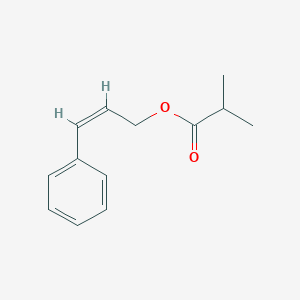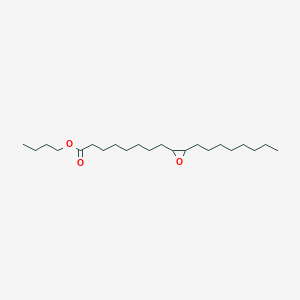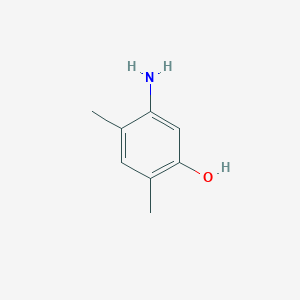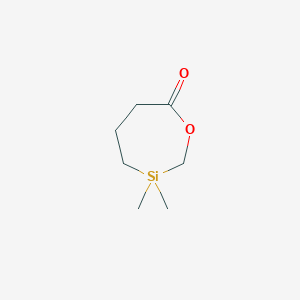
3,3-Dimethyl-1,3-oxasilepan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,3-oxasilepan-7-one is a cyclic compound that has been studied extensively in the field of organic chemistry. It is commonly referred to as oxasilepine and is known for its unique structural features and potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,3-oxasilepan-7-one is not well understood. However, studies have shown that it can act as a Lewis acid and participate in various chemical reactions. It can also form complexes with metal ions and act as a chiral ligand in asymmetric catalysis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,3-Dimethyl-1,3-oxasilepan-7-one. However, studies have shown that it is relatively non-toxic and does not cause significant adverse effects in laboratory animals. It is not known to have any therapeutic effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3-Dimethyl-1,3-oxasilepan-7-one is its ease of synthesis and availability. It can be easily synthesized in the laboratory and is commercially available from various chemical suppliers. However, one of the limitations of oxasilepine is its limited solubility in common organic solvents, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to 3,3-Dimethyl-1,3-oxasilepan-7-one. One area of interest is the development of new synthetic methods for oxasilepine and its derivatives. Another area of interest is the exploration of its potential applications in asymmetric catalysis and material science. Further studies are also needed to understand the mechanism of action and potential therapeutic effects of oxasilepine in humans and animals.
Conclusion:
In conclusion, 3,3-Dimethyl-1,3-oxasilepan-7-one is a cyclic compound with unique structural features and potential applications in various scientific research fields. Its ease of synthesis and availability make it a valuable building block for the synthesis of various organic compounds. However, more research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesemethoden
The synthesis of 3,3-Dimethyl-1,3-oxasilepan-7-one involves the reaction of 3-methyl-2-butanone with ethylene oxide in the presence of a strong base such as potassium hydroxide. The reaction results in the formation of oxasilepine as a white solid with a melting point of 63-65°C. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,3-oxasilepan-7-one has potential applications in various scientific research fields such as organic synthesis, medicinal chemistry, and material science. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Oxasilepine has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In material science, oxasilepine has been used as a precursor for the synthesis of functionalized polymers and materials with unique properties.
Eigenschaften
CAS-Nummer |
13716-53-5 |
|---|---|
Produktname |
3,3-Dimethyl-1,3-oxasilepan-7-one |
Molekularformel |
C7H14O2Si |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
3,3-dimethyl-1,3-oxasilepan-7-one |
InChI |
InChI=1S/C7H14O2Si/c1-10(2)5-3-4-7(8)9-6-10/h3-6H2,1-2H3 |
InChI-Schlüssel |
KOELEJVGMPHZOY-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)OC1)C |
Kanonische SMILES |
C[Si]1(CCCC(=O)OC1)C |
Synonyme |
3,3-Dimethyl-1,3-oxasilepan-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



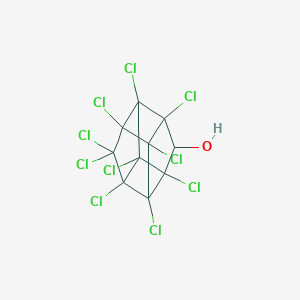




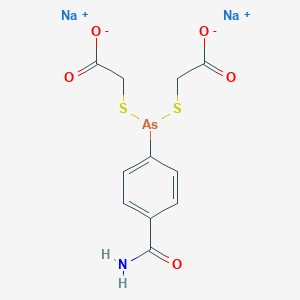

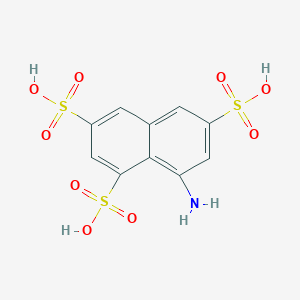
![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)
